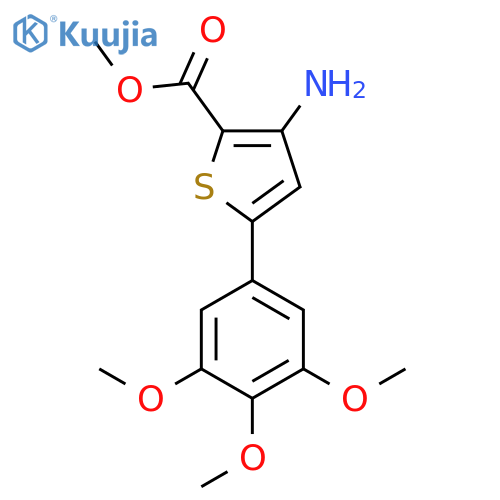

Cas no 2118759-13-8 (Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate)

2118759-13-8 structure

商品名:Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-17987107

- methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate

- 2118759-13-8

- Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate

-

- インチ: 1S/C15H17NO5S/c1-18-10-5-8(6-11(19-2)13(10)20-3)12-7-9(16)14(22-12)15(17)21-4/h5-7H,16H2,1-4H3

- InChIKey: JHSYTTMXJBIMIS-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC)=C(C=C1C1C=C(C(=C(C=1)OC)OC)OC)N

計算された属性

- せいみつぶんしりょう: 323.08274382g/mol

- どういたいしつりょう: 323.08274382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 369

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17987107-0.1g |

2118759-13-8 | 0.1g |

$490.0 | 2023-09-19 | |||

| Enamine | EN300-17987107-2.5g |

2118759-13-8 | 2.5g |

$1089.0 | 2023-09-19 | |||

| Enamine | EN300-17987107-0.5g |

2118759-13-8 | 0.5g |

$535.0 | 2023-09-19 | |||

| Enamine | EN300-17987107-10.0g |

2118759-13-8 | 10g |

$2024.0 | 2023-05-25 | |||

| Enamine | EN300-17987107-1g |

2118759-13-8 | 1g |

$557.0 | 2023-09-19 | |||

| Enamine | EN300-17987107-10g |

2118759-13-8 | 10g |

$2393.0 | 2023-09-19 | |||

| Enamine | EN300-17987107-1.0g |

2118759-13-8 | 1g |

$470.0 | 2023-05-25 | |||

| Enamine | EN300-17987107-0.25g |

2118759-13-8 | 0.25g |

$513.0 | 2023-09-19 | |||

| Enamine | EN300-17987107-5g |

2118759-13-8 | 5g |

$1614.0 | 2023-09-19 | |||

| Enamine | EN300-17987107-0.05g |

2118759-13-8 | 0.05g |

$468.0 | 2023-09-19 |

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

2118759-13-8 (Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬